molecular formula C10H20O B2671447 (2S)-2-(1-Methylcyclohexyl)propan-1-ol CAS No. 2248185-89-7

(2S)-2-(1-Methylcyclohexyl)propan-1-ol

Cat. No.: B2671447
CAS No.: 2248185-89-7
M. Wt: 156.269
InChI Key: WQRJRHMKSWTFOA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(1-Methylcyclohexyl)propan-1-ol is a chiral secondary alcohol characterized by a methyl-substituted cyclohexyl group at the C2 position of a propanol backbone. Its stereochemistry (S-configuration) and bulky aliphatic substituent distinguish it from other propanol derivatives.

Properties

IUPAC Name

(2S)-2-(1-methylcyclohexyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(8-11)10(2)6-4-3-5-7-10/h9,11H,3-8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRJRHMKSWTFOA-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1(CCCCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1(CCCCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with related propanol derivatives from the provided evidence, focusing on structural features, functional groups, and reported bioactivities.

Structural and Functional Group Analysis

  • (2S)-2-(1-Methylcyclohexyl)propan-1-ol: Substituents: 1-Methylcyclohexyl (aliphatic, bulky), hydroxyl at C1. Stereochemistry: S-configuration at C2.
  • Compounds (e.g., (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol): Substituents: Indol-methoxy, methoxyphenoxy, and amino groups. Stereochemistry: Racemic (R,S). Key Properties: Aromatic planar structures enhance π-π interactions; amino and ether groups increase polarity .
  • Impurities (e.g., Imp. F(EP)): Substituents: Phenoxy, isopropylamino groups. Stereochemistry: Racemic (RS). Key Properties: Amino group enables ionic interactions; phenoxy group contributes to moderate lipophilicity .

Bioactivity and Receptor Interactions

  • Target Compound: No direct activity data available. However, the cyclohexyl group may hinder binding to adrenoceptors due to steric bulk, unlike compounds, which show α1-, α2-, and β1-adrenoceptor affinity .
  • Compounds: Demonstrated antiarrhythmic, hypotensive, and spasmolytic activities, likely mediated by adrenoceptor modulation .

Data Table: Comparative Analysis

Property This compound Compound Imp. F(EP)
Molecular Weight ~186.3 g/mol (predicted) ~480 g/mol ~225.3 g/mol
Key Substituents 1-Methylcyclohexyl Indol, methoxyphenoxy Phenoxy, isopropylamino
Functional Groups Hydroxyl Ether, amino, hydroxyl Amino, hydroxyl
Stereochemistry S-configuration Racemic (R,S) Racemic (RS)
Lipophilicity (logP) High (>3) Moderate (~2.5) Moderate (~2.0)
Reported Bioactivities Not reported Antiarrhythmic, adrenoceptor binding Not reported

Research Findings and Implications

  • Structural Impact on Activity: The cyclohexyl group in the target compound likely reduces receptor binding compared to 's aromatic derivatives, which engage in π-π stacking with adrenoceptors . Racemic mixtures (e.g., impurities) may exhibit divergent pharmacokinetics compared to enantiopure (S)-configured compounds due to stereoselective metabolism .
  • Synthetic Considerations: The synthesis of this compound may require chiral resolution techniques, whereas compounds involve multi-step coupling of indol and phenoxy moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.